![molecular formula C32H24N4O6 B2771899 4-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]naphthalen-2-yl]benzamide CAS No. 313405-94-6](/img/structure/B2771899.png)
4-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]naphthalen-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as MPPB, has been studied for its potential to improve monoclonal antibody production in Chinese hamster ovary cell cultures . It was developed as an anti-tuberculosis therapeutic compound .
Synthesis Analysis
The synthesis of this compound involves an optimized coupling reaction . The structures of intermediates and final molecules were confirmed by 1H-NMR, 13C-NMR (selected molecules), and/or LC–MS spectral analysis .Molecular Structure Analysis
The molecular structure of this compound was confirmed using various spectroscopic techniques. The IR spectrum showed peaks at 3,285, 3,195 (NH/NH2), and 1,655 (amide C=O) cm−1. The 1H NMR spectrum showed peaks at various chemical shifts, and the 13C NMR spectrum also showed peaks at various chemical shifts .Chemical Reactions Analysis
The compound was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Physical And Chemical Properties Analysis
The compound has a melting point of 170–172 °C. The IR, 1H NMR, and 13C NMR spectra provide information about the functional groups present in the compound .Wissenschaftliche Forschungsanwendungen
Luminescence and Optical Properties
Research on pyridyl substituted benzamides, including compounds with naphthalene units, has revealed their potential in luminescence and optical applications. These compounds exhibit aggregation-enhanced emission (AEE) properties, making them suitable for developing new luminescent materials. Their luminescence can be manipulated through physical stimuli, such as solvent polarity and mechanical stress, demonstrating reversible changes between crystalline and amorphous states, showcasing their potential in optical storage and sensing applications (Srivastava et al., 2017).
Anticancer Research
In the realm of anticancer research, naphthoquinone derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These compounds, by virtue of their structural features, including the naphthalene moiety, have shown potent cytotoxic activity, indicating their potential as lead compounds in anticancer drug development. The mechanism of action includes inducing apoptosis and cell cycle arrest, highlighting the therapeutic potential of naphthalene-based compounds in cancer treatment (Ravichandiran et al., 2019).
Material Sciences
Naphthalene derivatives have also found applications in material sciences, particularly in the synthesis of high-performance polymers. New aromatic polyamides based on bis(aminophenoxy)naphthalene show promising solubility and thermal stability, making them suitable for advanced material applications. These polyamides can be processed into films, exhibiting high glass transition temperatures and stability, which are crucial for their use in electronics and as advanced structural materials (Yang & Chen, 1999).
Sensing Technologies
The synthesis of naphthalene-ring containing benzamides has led to the development of compounds capable of colorimetric sensing of anions, such as fluoride. These sensors operate via intramolecular charge transfer mechanisms, enabling the naked-eye detection of specific anions in solution. Such compounds are valuable for environmental monitoring and in diagnostics, where the rapid and visual detection of analytes is crucial (Younes et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]naphthalen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N4O6/c37-27-13-14-28(38)35(27)23-9-5-19(6-10-23)31(41)33-25-17-21-3-1-2-4-22(21)18-26(25)34-32(42)20-7-11-24(12-8-20)36-29(39)15-16-30(36)40/h1-12,17-18H,13-16H2,(H,33,41)(H,34,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBCELLLPKRTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3NC(=O)C5=CC=C(C=C5)N6C(=O)CCC6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]naphthalen-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(3,5-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2771817.png)
![2-(2-((3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2771818.png)
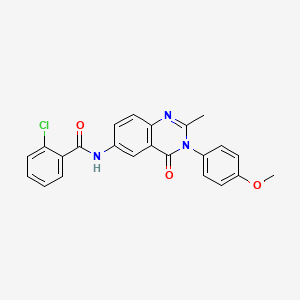
![3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2771821.png)
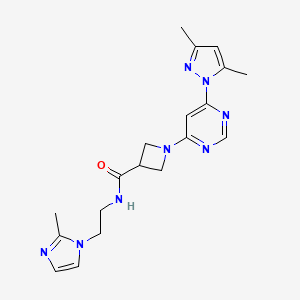
![N-[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]prop-2-enamide](/img/structure/B2771823.png)
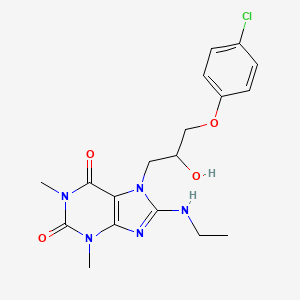
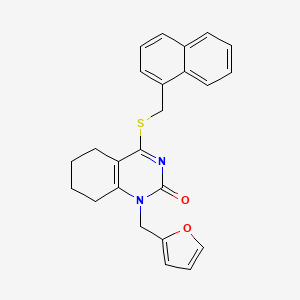
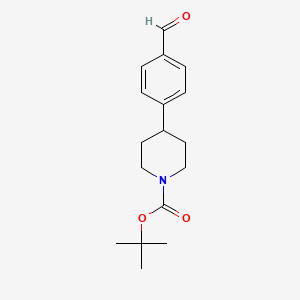
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2771833.png)
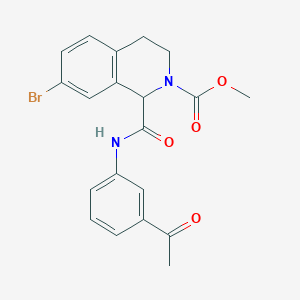
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2771835.png)
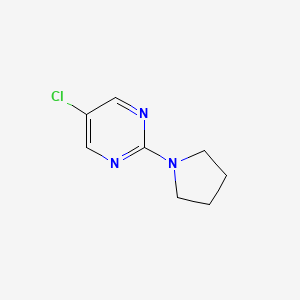
![4-[(E)-2-(1-naphthyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2771838.png)